molecular formula C8H10FNO B6600238 (3-amino-5-fluoro-2-methylphenyl)methanol CAS No. 1378656-16-6

(3-amino-5-fluoro-2-methylphenyl)methanol

Cat. No.: B6600238
CAS No.: 1378656-16-6
M. Wt: 155.17 g/mol
InChI Key: ZCNLQUUYILMLPQ-UHFFFAOYSA-N
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Description

(3-amino-5-fluoro-2-methylphenyl)methanol is an organic compound with a unique structure that includes an amino group, a fluorine atom, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-5-fluoro-2-methylphenyl)methanol typically involves multi-step organic reactions. One common method is the reduction of a corresponding nitro compound, such as (3-nitro-5-fluoro-2-methylphenyl)methanol, using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) in ethanol (EtOH) as a solvent . Another approach involves the nucleophilic substitution of a halogenated precursor with an amino group under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-amino-5-fluoro-2-methylphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3-amino-5-fluoro-2-methylphenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-amino-5-fluoro-2-methylphenyl)methanol involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their functions. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3-amino-5-fluoro-2-methylphenyl)ethanol
  • (3-amino-5-fluoro-2-methylphenyl)propane
  • (3-amino-5-fluoro-2-methylphenyl)butane

Uniqueness

(3-amino-5-fluoro-2-methylphenyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the same benzene ring, which allows for diverse chemical reactivity and potential biological activity. The fluorine atom further enhances its properties by increasing its stability and influencing its interactions with biological targets.

Properties

IUPAC Name

(3-amino-5-fluoro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNLQUUYILMLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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